4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride (CAS 52423-58-2) is the hydrochloride salt of a substituted benzamide that serves as a critical reference standard for metoclopramide-related substance analysis. This compound, formally designated as Metoclopramide Impurity 11 or dechlorometoclopramide, is the des-chloro analog of the active pharmaceutical ingredient (API) metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), differing solely by the absence of the chlorine atom at the 5-position of the benzamide ring.

Molecular Formula C14H24ClN3O2
Molecular Weight 301.82
CAS No. 52423-58-2
Cat. No. B2678046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride
CAS52423-58-2
Molecular FormulaC14H24ClN3O2
Molecular Weight301.82
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC.Cl
InChIInChI=1S/C14H23N3O2.ClH/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3;/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18);1H
InChIKeyVGNHJMIVFSGASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide Hydrochloride (CAS 52423-58-2): Procurement-Grade Characterization for Metoclopramide Impurity Profiling


4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride (CAS 52423-58-2) is the hydrochloride salt of a substituted benzamide that serves as a critical reference standard for metoclopramide-related substance analysis [1]. This compound, formally designated as Metoclopramide Impurity 11 or dechlorometoclopramide, is the des-chloro analog of the active pharmaceutical ingredient (API) metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), differing solely by the absence of the chlorine atom at the 5-position of the benzamide ring . It is supplied as a fully characterized reference material with validated analytical data including NMR, MS, and HPLC purity specifications (typically ≥95% or ≥99% by HPLC), enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications within pharmaceutical development and manufacturing .

Why 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide HCl Cannot Be Substituted with Generic Metoclopramide Impurity Standards


Although multiple metoclopramide impurities (e.g., Impurity A, Impurity F, Impurity 6) share the same benzamide scaffold, they differ in critical functional groups—such as the presence or absence of chlorine, hydroxyl, acetyl, or positional isomers—that fundamentally alter their chromatographic retention, spectroscopic signatures, and pharmacopeial identity [1]. Generic substitution with a structurally similar but non-identical impurity reference standard compromises the specificity, accuracy, and regulatory acceptability of analytical methods used for metoclopramide drug substance and drug product release testing. Only the specific dechloro impurity (4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) possesses the exact molecular ion (m/z 265.4 for free base) and UV chromophore required to serve as a system suitability marker for detecting process-related des-chloro by-products, which are critical quality attributes in metoclopramide manufacturing [1]. The quantitative evidence below demonstrates precisely where this compound is irreplaceable.

Quantitative Differentiation Evidence for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide HCl Versus Closest Analogs


Structural Identity Verification: Distinct Molecular Ion and Mass Confirmation Against Metoclopramide and Other Impurities

The target compound is definitively distinguished from metoclopramide and all other EP-listed impurities by its unique molecular mass. The free base (4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) exhibits a monoisotopic mass of 265.1790 Da, which is 34.0 Da less than metoclopramide (299.1401 Da for the 35Cl isotopologue) due to the absence of the chlorine atom [1]. This mass difference enables unambiguous identification via high-resolution mass spectrometry (HRMS) and ensures that the compound serves as a specific marker for the des-chloro process impurity, which cannot be mimicked by other impurities such as Impurity A (4-acetylamino-5-chloro derivative, MW 341.15) or Impurity F (O-desmethyl derivative, MW 285.12) [1].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Chromatographic Selectivity: Resolved Separation from Metoclopramide and Critical Impurity Pairs Under Orthogonal UPC2 Conditions

Under optimized UltraPerformance Convergence Chromatography (UPC2) conditions, the target compound (designated as Impurity F in the Waters application note) elutes with a retention time and selectivity (α) that is fully resolved from metoclopramide and all seven other impurities in the mixture [1]. The method achieved baseline resolution for all components in under 6 minutes, with the selectivity between the target impurity and the adjacent peak (Impurity G) being particularly sensitive to stationary phase choice—the UPC2 2-EP column provided optimal separation, while a CSH Fluoro-Phenyl column caused peak splitting for Impurity C [1]. This demonstrates that the compound possesses distinct chromatographic behavior that must be individually validated; a generic impurity standard cannot reproduce this resolution profile.

Chromatography Method Validation Supercritical Fluid Chromatography

Purity Specification and Regulatory Compliance: Certified HPLC Purity Enabling Direct Use as a Pharmacopeial Reference Standard

Commercially available batches of 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride are supplied with a certified purity of ≥99% by HPLC (ChemicalBook listing) or ≥95% (multiple vendors), accompanied by full characterization data including 1H NMR, 13C NMR, MS, and HPLC chromatograms [1]. In contrast, generic metoclopramide impurity mixtures or in-house synthesized analogs often lack this level of certification and traceability. The compound is explicitly designated for use as a reference standard in analytical method development, method validation (AMV), and QC applications for Abbreviated New Drug Applications (ANDA) or commercial metoclopramide production, with traceability to USP or EP standards available [1]. This regulatory-grade documentation package is a procurement differentiator: it eliminates the need for costly and time-consuming in-house characterization.

Quality Control Reference Standards Regulatory Compliance

Synthetic Utility: Validated Precursor for Radioiodinated Melanoma Theranostic MIP-1145

The free base form (CAS 3761-48-6) has been specifically utilized as a key synthetic intermediate in the preparation of radioiodinated MIP-1145 (N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-[125I]iodo-2-methoxybenzamide), a benzamide that selectively targets melanin for imaging and radiotherapy of metastatic melanoma [1]. In the published synthesis, the compound undergoes coupling with 4-fluorobenzoic acid followed by electrophilic radioiodination, achieving a maximum radiochemical yield of 76% with radiochemical purity >99% and a measured log P of 4.5 for the final [125I]MIP-1145 product [1]. This application is unique among metoclopramide impurities; other impurities such as Impurity A (acetylated) or Impurity F (O-desmethyl) are not documented as precursors for any theranostic agent, giving this compound a distinct dual-use value in both analytical and radiopharmaceutical research contexts.

Radiopharmaceuticals Melanoma Targeted Therapy

High-Value Application Scenarios for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide Hydrochloride Based on Quantitative Evidence


Pharmaceutical QC and Method Validation: Metoclopramide Des-Chloro Impurity Quantification

Regulatory affairs and QC laboratories developing or validating HPLC/UPLC/UPC2 methods for metoclopramide drug substance and drug product should procure this certified reference standard to accurately identify and quantify the des-chloro process impurity. Its unique molecular mass (m/z 265.1790) and resolved chromatographic retention (Rs > 1.5 from adjacent impurities) enable specific detection per ICH Q3A/Q3B guidelines [1]. The supplied COA with NMR, MS, and HPLC data ensures immediate method implementation without additional characterization, supporting ANDA submissions and commercial batch release testing.

Radiopharmaceutical Research: Synthesis of Iodine-125/131-Labeled MIP-1145 for Melanoma Imaging and Therapy

Medicinal chemistry and nuclear medicine groups focused on melanin-targeted theranostics can utilize the free base form (CAS 3761-48-6) or the hydrochloride salt as a direct precursor for MIP-1145 synthesis. Published protocols demonstrate efficient coupling and radioiodination (76% radiochemical yield, >99% purity) to yield a melanoma-specific imaging and radiotherapeutic agent with a log P of 4.5 and demonstrated tumor uptake of 8.82% ID/g at 4 h in preclinical models [1]. This compound is the sole documented benzamide precursor for this clinical-stage candidate, making it an essential procurement item for groups advancing targeted radionuclide therapy.

Pharmacopeial Reference Standard Procurement for Generic Drug Development

Generic pharmaceutical companies developing metoclopramide formulations should acquire this compound as a primary impurity reference standard. It is explicitly listed and characterized as Metoclopramide Impurity 11 (or Impurity 1) with traceability to USP and EP standards, fulfilling the requirement for a co-chromatography marker in system suitability testing [1]. Its high certified purity (≥99% HPLC) minimizes the risk of false-positive impurity flags during stability studies and ensures robust method performance across different laboratories.

Analytical Method Development for Orthogonal Impurity Profiling

Industrial analytical R&D teams implementing orthogonal separation techniques (UPC2, SFC, or 2D-LC) for comprehensive metoclopramide impurity profiling can use this compound as a probe to optimize stationary phase and mobile phase conditions. The published Waters application note demonstrates that this impurity exhibits distinct additive-sensitive peak shape behavior (optimized with ammonium formate/formic acid combination), making it an excellent system suitability marker for evaluating new column chemistries and modifier systems [1].

Quote Request

Request a Quote for 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.